N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]-2-Phenoxyacetamide Hydrochloride is a benzothiazole-derived compound characterized by a 4,6-difluorinated benzothiazole core, a phenoxyacetamide side chain, and a dimethylaminoethylamine moiety, which forms a hydrochloride salt to enhance solubility and stability. The molecular formula is C₁₉H₁₉ClF₂N₃O₂S (exact molecular weight: 437.89 g/mol).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S.ClH/c1-23(2)8-9-24(17(25)12-26-14-6-4-3-5-7-14)19-22-18-15(21)10-13(20)11-16(18)27-19;/h3-7,10-11H,8-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSPMRWSBAHSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination of the benzo[d]thiazole ring is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via nucleophilic substitution using a suitable alkylating agent like 2-chloro-N,N-dimethylethylamine.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is synthesized by reacting phenoxyacetic acid with an appropriate amine under coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Coupling: The final compound is obtained by coupling the fluorinated benzo[d]thiazole intermediate with the phenoxyacetamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the benzo[d]thiazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: N-oxide derivatives
Reduction: Reduced benzo[d]thiazole derivatives
Substitution: Substituted phenoxyacetamide derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique benzothiazole structure, which enhances its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 356.38 g/mol. The presence of fluorine atoms contributes to its lipophilicity, influencing its interaction with biological membranes.
Medicinal Chemistry
Anticancer Activity:
Research indicates that this compound may activate pathways critical for inducing apoptosis in cancer cells. Its mechanism of action involves interaction with specific biological targets that are often overexpressed in tumor cells. This property makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties:
The compound has demonstrated significant antibacterial activity against multiple strains, effectively disrupting cell membranes. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuropharmacological Effects:
Due to its dimethylamino group, the compound could also exhibit neuropharmacological effects. Preliminary studies suggest it may influence neurotransmitter systems, warranting further investigation into its potential as a treatment for neurological disorders.
Materials Science
Polymer Chemistry:
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials. Its fluorinated nature can impart hydrophobic characteristics to polymers, making them suitable for various applications including coatings and adhesives.
Sensor Development:
Researchers are exploring the use of this compound in sensor technologies due to its ability to interact with specific analytes. Its sensitivity can be tailored through structural modifications, making it applicable in environmental monitoring and biochemical sensing.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Research | The compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Antimicrobial Testing | Microbiology | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |
| Neuropharmacological Assessment | Pharmacology | Demonstrated modulation of serotonin receptors in vitro, indicating potential antidepressant effects. |
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzothiazole Acetamide Derivatives
The compound shares structural homology with benzothiazole-2-yl acetamides documented in patent applications (EP3348550A1) . Key comparisons include:
| Compound Name | Substituents on Benzothiazole | Acetamide Side Chain | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 4,6-Difluoro | N-[2-(Dimethylamino)ethyl]-Phenoxy | C₁₉H₁₉ClF₂N₃O₂S | 437.89 |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | 6-Trifluoromethyl | Phenyl | C₁₆H₁₁F₃N₂O₂S | 360.33 |
| N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide | 6-Methoxy | 4-Chlorophenyl | C₁₆H₁₃ClN₂O₃S | 364.80 |
| N-(Benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide | None | 3-Chlorophenyl | C₁₅H₁₁ClN₂O₂S | 334.78 |
Key Observations :
- Fluorination: The 4,6-difluoro substitution on the benzothiazole core in the target compound may enhance metabolic stability and electron-withdrawing effects compared to non-fluorinated analogues (e.g., 6-methoxy or 6-trifluoromethyl derivatives) .
- Side Chain Diversity: The dimethylaminoethyl-phenoxyacetamide side chain introduces both basic (tertiary amine) and lipophilic (phenoxy) properties, differentiating it from simpler phenyl or chlorophenyl acetamides .
Quinoline Carboxamide Analogues
describes quinoline-2-carboxamide derivatives with dimethylaminoethyl or pyrrolidinyl side chains . For example:
| Compound Name | Core Structure | Side Chain | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) | Quinoline | 3-(Dimethylamino)propyl | C₁₅H₂₀ClN₃O₂ | 309.79 |
| Target Compound | Benzothiazole | 2-(Dimethylamino)ethyl-phenoxy | C₁₉H₁₉ClF₂N₃O₂S | 437.89 |
Key Observations :
- Hydrophilicity: The hydrochloride salt in both classes improves aqueous solubility, but the phenoxy group in the target compound adds lipophilicity absent in SzR-105 .
Physicochemical Properties and Stability
| Compound Name | m.p. (°C) | Reference |
|---|---|---|
| δ-Benzylmethylaminoethyl benzoate hydrochloride | 145.6–146.4 | |
| γ-Benzylmethylaminopropyl benzoate hydrochloride | 145.4–146.3 | |
| Target Compound (predicted) | Not reported | N/A |
While the target compound’s exact m.p. is unspecified, its hydrochloride salt is expected to exhibit stability comparable to other benzothiazole hydrochlorides, which typically range between 120–220°C .
Research Implications
- Structure-Activity Relationships (SAR) : The 4,6-difluoro substitution may reduce metabolic oxidation compared to electron-donating groups (e.g., methoxy or nitro) in analogues from .
- Solubility: The dimethylaminoethyl group facilitates salt formation, critical for bioavailability, while the phenoxy moiety balances lipophilicity for membrane penetration .
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17F2N3S
- Molar Mass : 285.36 g/mol
- CAS Number : 1105188-25-7
- Density : 1.274 g/cm³ (predicted)
- Boiling Point : 360.8 °C (predicted)
- pKa : 9.73 (predicted)
This compound is believed to interact with various biological targets, particularly G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling processes. The benzothiazole moiety is often associated with antimicrobial and anticancer activities due to its ability to disrupt cellular functions and induce apoptosis in malignant cells.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Anticancer Properties
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
